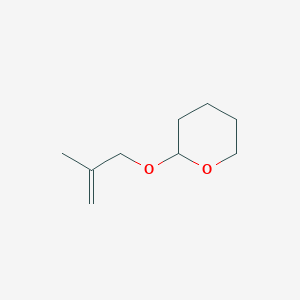
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H18O2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-methyl-2-propenyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methyl-2-propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities.
類似化合物との比較
Similar Compounds
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
- 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol
- 4-(tetrahydro-2H-pyran-2-yloxy)butanenitrile
Uniqueness
2-((2-Methyl-2-propenyl)oxy)tetrahydro-2H-pyran is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industry.
特性
CAS番号 |
53250-10-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-(2-methylprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-11-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3 |
InChIキー |
WEINLSIXIYLFET-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















